molecular formula C19H17NO3S2 B2814181 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide CAS No. 1797184-54-3

3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

Cat. No.: B2814181
CAS No.: 1797184-54-3
M. Wt: 371.47
InChI Key: LNAWHVHVPPTMLN-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a chemical compound with the molecular formula C19H17NO3S2 and a molecular weight of 371.5 g/mol . This benzenesulfonamide derivative features a acetyl group at the 3-position and a 2-(thiophen-3-yl)benzyl substituent on the sulfonamide nitrogen, forming a complex structure of interest in medicinal chemistry research. The sulfonamide functional group is a privileged scaffold in drug discovery, known for its presence in compounds with a wide range of biological activities . Sulfonamide derivatives are extensively investigated for their potential as enzyme inhibitors and have been explored for therapeutic areas, with research indicating certain derivatives can act as potent and selective inhibitors of targets like the NLRP3 inflammasome, a key component in inflammatory diseases . Other benzenesulfonamide derivatives have also been studied as inhibitors of enzymes such as 12-lipoxygenase (12-LOX) . The specific research applications and mechanistic action of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide are an active area of scientific inquiry. Researchers value this compound for developing novel biochemical probes and potential therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-acetyl-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-14(21)15-6-4-7-18(11-15)25(22,23)20-12-16-5-2-3-8-19(16)17-9-10-24-13-17/h2-11,13,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAWHVHVPPTMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide typically involves multi-step organic reactions. . Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, is essential to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the significance of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide as a potent inhibitor of the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases. The NLRP3 inflammasome is implicated in conditions such as neurodegenerative disorders, metabolic syndromes, and autoimmune diseases.

Case Studies

  • In Vitro Studies :
    • In cellular assays, analogs of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide showed IC50 values indicating strong inhibitory effects on IL-1β production, a key pro-inflammatory cytokine regulated by the NLRP3 inflammasome. For instance, one study reported an IC50 value of 0.91 μM for a closely related compound .
  • In Vivo Studies :
    • Animal models have been employed to assess the compound's efficacy in reducing serum IL-1β levels upon LPS administration. Results indicated a significant suppression of IL-1β levels when treated with the compound, highlighting its potential therapeutic effects .

Comparison with Other Compounds

Compound NameIC50 (μM)Mechanism of Action
3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide0.91NLRP3 inflammasome inhibition
Compound A0.65NLRP3 inflammasome inhibition
Compound B1.20Non-selective inflammasome inhibition

This table illustrates that while several compounds exhibit inhibitory effects on the NLRP3 inflammasome, 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide shows competitive potency.

Implications for Drug Development

The unique structural features of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide make it a promising candidate for further development into therapeutics targeting inflammatory diseases. Its sulfonamide backbone provides a scaffold for modifications that could enhance bioavailability and selectivity.

Future Research Directions

  • Optimization of Structure : Further studies are needed to explore how modifications to the thiophene or benzene rings affect biological activity.
  • Clinical Trials : Moving towards clinical trials will be crucial to evaluate safety and efficacy in humans.
  • Exploration of Other Applications : Investigating potential uses in other therapeutic areas such as cancer treatment or metabolic disorders could broaden its applicability.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene and benzyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, emphasizing differences in substituents, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
3-Acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide C₁₉H₁₇NO₃S₂ 3-Acetyl, 2-(thiophen-3-yl)benzyl ~379.47 Thiophene enhances π-π stacking; acetyl may improve binding to hydrophobic pockets.
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) C₂₄H₂₂N₂O₃S Indole, 3-acetylphenyl, 4-methylbenzene ~418.51 Indole moiety introduces planar aromaticity, potentially altering pharmacokinetics.
4-Methyl-N-(2-(1-methyl-1H-indole-3-carbonyl)thiophen-3-yl)benzenesulfonamide (8e) C₂₂H₂₀N₂O₃S₂ 1-Methylindole, thiophene, 4-methylbenzene ~424.53 Indole-thiophene hybrid may enhance fluorescence or metal coordination.
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide C₁₇H₁₇ClN₂O₄S₂ Chloro, methoxy, furan, thiophene ~433.37 Halogen and methoxy groups increase polarity; furan introduces oxygen lone pairs.
N-(3-Acetylphenyl)thiophene-2-sulfonamide C₁₂H₁₁NO₃S₂ 3-Acetylphenyl, thiophene-2-sulfonamide ~281.35 Simplified structure lacks benzyl linker, reducing steric hindrance.

Key Comparative Insights:

  • Structural Diversity : The target compound’s 2-(thiophen-3-yl)benzyl group distinguishes it from analogs with indole (3r, 8e) or furan (7) substituents. Thiophene’s sulfur atom may improve lipophilicity compared to oxygen-containing furan .
  • Biological Relevance : Indole-containing analogs (3r, 8e) are often associated with kinase or protease inhibition, whereas thiophene derivatives (target, 7, 13) are explored in antimicrobial or anti-inflammatory contexts due to sulfur’s role in redox interactions .
  • Synthetic Complexity : The target compound’s benzyl-thiophene linkage requires multi-step synthesis, possibly involving Suzuki-Miyaura coupling or reductive amination, whereas simpler analogs like N-(3-acetylphenyl)thiophene-2-sulfonamide (13) may be synthesized via direct sulfonylation .

Physicochemical Properties:

  • Solubility : The acetyl group in the target compound likely reduces aqueous solubility compared to methoxy or methyl-substituted analogs (7, 8e) but improves membrane permeability .
  • Thermal Stability : Halogenated derivatives (7) exhibit higher melting points (~133–134°C) due to crystal packing, whereas the target compound’s melting point is unreported but anticipated to be lower due to flexible benzyl-thiophene linkage .

Research Findings and Implications

Recent studies highlight the versatility of sulfonamide scaffolds in drug discovery. For example:

  • Gold-Catalyzed Synthesis : describes a gold-catalyzed method to synthesize indole-containing sulfonamides, suggesting that similar strategies could optimize the target compound’s yield .
  • Crystal Engineering : The chloro-methoxy derivative (7) was refined using SHELXL (), underscoring the importance of crystallography in understanding sulfonamide packing and stability .
  • QSAR Models : Analogous compounds in are used in quantitative structure-activity relationship (QSAR) models, which could predict the target’s bioavailability or toxicity .

Biological Activity

3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C19_{19}H17_{17}N O3_3S2_2
  • Molecular Weight : 371.47 g/mol
  • CAS Number : 1797184-54-3

The biological activity of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide primarily involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group facilitates hydrogen bonding with active sites, while the thiophene and benzyl moieties enhance binding affinity through hydrophobic interactions. This dual interaction can modulate various biochemical pathways, leading to significant biological effects.

1. Antimicrobial Activity

Research indicates that compounds similar to 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide exhibit potent antimicrobial properties. For instance, related sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain benzenesulfonamide derivatives had minimum inhibitory concentrations (MICs) ranging from 6.45 to 6.72 mg/mL against common bacterial strains such as E. coli and S. aureus .

CompoundBacterial StrainMIC (mg/mL)
4aE. coli6.67
4dS. aureus6.63

2. Anti-inflammatory Activity

In vivo studies have shown the anti-inflammatory effects of sulfonamide derivatives, where compounds significantly inhibited carrageenan-induced rat paw edema by up to 94% . This suggests that similar mechanisms may be at play for 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide.

3. Cardiovascular Effects

The impact of sulfonamides on cardiovascular health has been explored using isolated rat heart models. Studies indicate that certain derivatives can alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzenesulfonamides, including those structurally similar to our compound of interest. The results indicated significant antibacterial activity, particularly against multi-drug resistant strains .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory effects of sulfonamides, researchers found that specific derivatives could effectively reduce inflammation markers in animal models, supporting the hypothesis that similar compounds might exert comparable effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-acetyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide?

  • The synthesis typically involves:

  • Sulfonamide bond formation : Reaction of a benzenesulfonyl chloride derivative with a substituted benzylamine (e.g., 2-(thiophen-3-yl)benzylamine) under basic conditions (e.g., pyridine or triethylamine) .
  • Acetylation : Introduction of the acetyl group via Friedel-Crafts acylation or nucleophilic substitution, using reagents like acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
  • Purification via column chromatography or recrystallization to achieve high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and validating its structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing thiophene protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 396.08) .
  • X-ray Crystallography : SHELXL software for resolving crystal structures and confirming stereochemistry .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays :

  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
    • Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or cyclooxygenase inhibition, given sulfonamide’s known targets .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?

  • Integrated approach :

  • Molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., carbonic anhydrase IX) .
  • Site-directed mutagenesis : Validate binding residues (e.g., replacing Zn²⁺-coordinating histidines in enzyme active sites) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities (ΔG, Kd) to reconcile discrepancies .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining yield and purity?

  • Process optimization :

  • Continuous flow chemistry : Enhances efficiency and reduces side reactions during sulfonamide bond formation .
  • Microwave-assisted synthesis : Reduces reaction time for acetylation steps (e.g., 30 minutes vs. 6 hours under conventional heating) .
    • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scale-up .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Key modifications :

  • Thiophene substitution : Compare 3-yl vs. 2-yl thiophene positioning to optimize π-π stacking with hydrophobic enzyme pockets .
  • Acetyl group replacement : Test trifluoroacetyl or nitro groups to modulate electron-withdrawing effects and solubility .
    • Data-driven SAR table :
DerivativeModificationIC₅₀ (Cancer Cells)Notes
ParentNone12.5 μMBaseline
CF₃-acetylTrifluoroacetyl8.2 μMEnhanced lipophilicity
NO₂-acetylNitro group15.7 μMReduced activity due to steric hindrance

Q. What advanced techniques validate target engagement in cellular environments?

  • Cellular thermal shift assay (CETSA) : Confirm compound binding to intracellular targets by monitoring protein thermal stability shifts .
  • Surface plasmon resonance (SPR) : Real-time analysis of binding kinetics (kon/koff) using recombinant target proteins .

Data Contradiction Analysis

Q. How to address conflicting results between anti-proliferative activity and enzyme inhibition assays?

  • Hypothesis testing :

  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .
  • Metabolic stability : Assess compound half-life in cell media (e.g., LC-MS/MS) to rule out rapid degradation .
    • Control experiments : Include structurally similar but inactive analogs to isolate specific mechanisms .

Methodological Resources

  • Crystallography software : SHELXL for refining X-ray diffraction data .
  • Synthetic protocols : Optimized procedures for benzylamine intermediates and sulfonylation .

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